REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)(Cl)=O.[CH2:11]([Cl:13])Cl>>[CH2:11]([Cl:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:6][CH2:5][CH2:4][CH:3]=[CH2:2]
|
Name
|
|
Quantity
|
78.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
55.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A one liter, three necked flask equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
condenser, argon inlet and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
under reflux over five hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to yield two fractions
|
Type
|
CUSTOM
|
Details
|
A fraction collected between 100° and 110° C.
|
Type
|
DISTILLATION
|
Details
|
about 1 millimeter of mercury was redistilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC=C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |